3-Ethylbenzaldehyde

説明

Structural Significance and Aromatic Aldehyde Framework

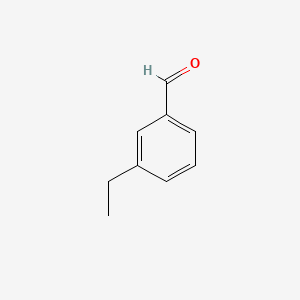

The structure of 3-ethylbenzaldehyde consists of a benzene (B151609) ring, which is inherently stable due to its aromaticity. Attached to this ring are two functional groups: an ethyl group (-CH₂CH₃) at the meta (3-) position and an aldehyde group (-CHO). The aldehyde group is a key reactive center, capable of undergoing a variety of reactions including nucleophilic additions, oxidations, and reductions. The ethyl group, an alkyl substituent, influences the electronic and steric properties of the benzene ring, subtly affecting the reactivity of the aldehyde group and the aromatic ring itself. This makes this compound a valuable intermediate in organic synthesis, allowing for the introduction of both an aldehyde and an ethyl moiety into target molecules.

Aromatic aldehydes, as a class, are fundamental in organic chemistry. They serve as versatile precursors for the synthesis of numerous compounds, including carboxylic acids, alcohols, imines, and various heterocyclic systems. The presence of the aromatic ring confers stability and influences the reactivity of the aldehyde group compared to aliphatic aldehydes. This compound fits within this framework, offering a specific substitution pattern that can be exploited in regioselective reactions.

The physical properties of this compound, such as its boiling point and density, are influenced by its molecular structure. It is described as a colorless to pale yellow liquid with a distinctive strong almond-like odor. lookchem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O | uni.lu, nih.gov, chemicalbook.com |

| Molecular Weight | 134.17 g/mol | nih.gov, cymitquimica.com |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

| Boiling Point | 214.3 °C at 760 mmHg | lookchem.com |

| Density | 1.001 g/cm³ | lookchem.com |

| Flash Point | 86.6 °C | lookchem.com |

| InChI Key | LLYXUFQXCNIGDG-UHFFFAOYSA-N | chemspider.com, uni.lu, nih.gov, cymitquimica.com |

Historical Context and Early Investigations of Alkylbenzaldehydes

The study of aromatic aldehydes has a history dating back to the early 19th century. Benzaldehyde (B42025), the simplest aromatic aldehyde, was first extracted in 1803 from bitter almonds and later synthesized in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org Their work on benzaldehyde and its derivatives was significant in the development of organic chemistry, particularly in the concept of radicals—stable groupings of atoms that retain their identity through chemical transformations. sciencehistory.org

Early investigations into alkylbenzaldehydes, including isomers of ethylbenzaldehyde, would have likely followed the foundational work on benzaldehyde. These studies would have focused on their isolation (if naturally occurring), synthesis, and basic reactivity patterns compared to the parent compound. The introduction of alkyl groups, such as the ethyl group in this compound, would have presented chemists with variations in physical properties and subtle differences in chemical behavior due to electronic and steric effects. Research in this era often involved meticulous synthesis and characterization to understand the relationship between structure and properties.

While specific detailed historical investigations solely focused on this compound in the early period are not extensively documented in the provided results, the broader context of research into benzaldehyde and its alkyl derivatives establishes the scientific environment in which such compounds would have begun to be explored. The development of analytical techniques over time allowed for better identification and characterization of individual isomers like this compound.

Research Trajectories and Future Outlook for this compound Studies

Contemporary research involving this compound follows several trajectories, primarily centered on its utility as a synthetic intermediate and its presence in various matrices.

One significant area of research involves its use in the synthesis of other organic compounds. lookchem.com The aldehyde group is highly reactive and can participate in various carbon-carbon bond forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to construct more complex molecular architectures. The presence of the ethyl group provides a handle for further functionalization or influences the outcome of reactions on the aldehyde or the aromatic ring.

Research also explores the detection and analysis of this compound in different samples. For instance, it has been identified as a volatile organic compound (VOC) emitted from chemically synthesized fragrances in indoor environments, highlighting its presence in consumer products and prompting studies on indoor air quality. researchgate.net, mdpi.com Its detection in natural sources, such as essential oils of certain plants, also contributes to research in natural product chemistry and flavor/fragrance analysis. chemicalbook.com, chemicalbook.com Furthermore, it has been detected in studies analyzing volatile compounds from sources like fermented fish sauces and spirulina supplements, indicating its potential relevance in food chemistry research. oup.com, researchgate.net

Future research outlook for this compound likely involves its continued exploration as a versatile building block in the synthesis of novel organic molecules with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. lookchem.com Investigations into more efficient and selective synthetic routes to this compound and its derivatives are also probable. Additionally, research into its environmental prevalence and potential impact, as suggested by its detection in indoor air, may continue. researchgate.net, mdpi.com Advanced analytical techniques, such as those used in gas chromatography-mass spectrometry (GC-MS) and Surface Enhanced Raman Scattering (SERS), will likely play a crucial role in its detection, identification, and quantification in complex mixtures and at low concentrations. mdpi.com

While some search results mention potential biological activities or uses in specific industries like fragrances and flavors, this article focuses strictly on the chemical research aspects as per the instructions. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXUFQXCNIGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187819 | |

| Record name | m-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34246-54-3 | |

| Record name | 3-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Ethylbenzaldehyde

De Novo Synthesis Pathways

De novo synthesis pathways for 3-ethylbenzaldehyde involve constructing the molecule from simpler precursors. Two prominent approaches include catalytic oxidation routes and formylation reactions of ethylbenzene (B125841) derivatives.

Catalytic Oxidation Routes

Catalytic oxidation is a key strategy for introducing the aldehyde functional group into ethylbenzene derivatives. This approach often utilizes transition metal catalysts and various oxidizing agents to selectively oxidize the benzylic position.

Transition metal complexes play a crucial role in catalyzing the oxidation of ethylbenzene and its derivatives to yield oxygenated products, including benzaldehydes. Studies have explored various transition metals, such as iron, cobalt, nickel, copper, and gold, supported on different materials or in the form of complexes. researchgate.netmdpi.comnih.govscielo.brrsc.orgnanochemres.orgacademie-sciences.fr

For instance, iron and cobalt-based catalysts, often in conjunction with tert-butyl hydroperoxide (TBHP) as an oxygen source, have been investigated for ethylbenzene oxidation. These reactions can produce a mixture of products, including acetophenone (B1666503), benzaldehyde (B42025), and benzoic acid. researchgate.net The selectivity towards specific products can be influenced by factors such as reaction time, temperature, oxidant concentration, and the nature of the solvent and catalyst support. researchgate.netacademie-sciences.fr Cobalt supported on mesoporous silica (B1680970) has been explored with the aim of improving conversion and selectivity in ethylbenzene oxidation. researchgate.net

Nickel complexes, particularly when encapsulated in zeolites, have demonstrated efficiency as catalysts for the oxidation of ethylbenzene using hydrogen peroxide. scielo.br In these systems, acetophenone is often the major product, with benzaldehyde and benzoic acid obtained in smaller quantities. scielo.br Copper(II) Schiff base complexes intercalated into layered double hydroxides have also been investigated for the solvent-free oxidation of ethylbenzene with TBHP, yielding acetophenone as the major product alongside benzaldehyde and benzoic acid. rsc.org

Gold nanoparticles supported on materials like zinc oxide have shown catalytic activity in the oxidation of ethylbenzene with TBHP, resulting in acetophenone as the major product and moderate selectivity towards benzaldehyde and 1-phenylethanol. nih.gov The selectivity can be influenced by factors such as gold loading and the oxidant-to-substrate ratio. nih.gov

Table 1: Examples of Transition Metal Catalysts and Products in Ethylbenzene Oxidation

| Catalyst Type | Oxidant | Major Product(s) | Minor Product(s) | Reference |

| Fe-nano-catalyst | tert-butyl hydroperoxide | Acetophenone, Benzaldehyde | Benzoic acid | researchgate.net |

| Cobalt over mesoporous silica (Co/SBA-15) | tert-butyl hydroperoxide | Benzoic acid | Acetophenone | researchgate.net |

| Encapsulated Nickel complex in Zeolite Y | Hydrogen peroxide | Acetophenone | Benzaldehyde, Benzoic acid | scielo.br |

| Cu(II) Schiff base complex/Layered double hydroxide (B78521) | tert-butyl hydroperoxide | Acetophenone | Benzaldehyde, Benzoic acid | rsc.org |

| Gold nanoparticles supported on ZnO | tert-butyl hydroperoxide | Acetophenone | Benzaldehyde, 1-phenylethanol | nih.gov |

| Nano-Co(II)-catalyst (SiO2/Al2O3-based) | tert-butyl hydroperoxide | Acetophenone | Benzaldehyde, Benzoic acid | academie-sciences.fr |

Mechanistic investigations into transition metal-catalyzed oxidation often suggest radical pathways. For instance, the formation of acetophenone in the presence of CeFe-based catalysts is proposed to involve the abstraction of an α-hydrogen from the CH₂ group of ethylbenzene, followed by reaction with oxygen. Benzaldehyde formation can occur through the decomposition of 1-phenylethoxyl radicals. mdpi.com

Achieving high selectivity towards benzaldehyde in the oxidation of alkylbenzenes, including ethylbenzene, is a significant area of research. While the complete oxidation of the alkyl chain can lead to carboxylic acids and other byproducts, methods focusing on partial and selective oxidation are crucial for benzaldehyde synthesis.

Recent developments include the use of novel oxidant systems, such as CrO₃ combined with Ce(SO₄)₂, which have shown effectiveness in oxidizing alkyl benzenes to aldehydes and ketones with high yields and minimal by-products. asianpubs.org This system has been applied to various alkyl benzenes, demonstrating its potential for selective transformations. asianpubs.org

Another approach involves the use of N-hydroxyphthalimide (NHPI) in combination with transition metals like cobalt or manganese under aerobic conditions. researchgate.net This catalytic system can facilitate the aerobic autoxidation of alkylarenes, leading to benzaldehyde derivatives with high efficiency and selectivity. researchgate.net Photocatalytic aerobic oxidation of ethylbenzene derivatives using catalysts like CeBTTD-A has also been explored. researchgate.net

Furthermore, selective oxidation of alkylarenes to aromatic ketones or benzaldehydes using water as the sole oxygen donor with a palladium catalyst has been reported. researchgate.netacs.org This method offers a potentially environmentally friendly route as it does not require additional oxidants and produces hydrogen as the only byproduct. acs.org

Electrochemical oxidation offers an alternative to traditional chemical oxidation methods, providing a potentially more sustainable and controllable route for the synthesis of valuable organic compounds. While direct electrochemical oxidation of ethylbenzene specifically to this compound is not extensively detailed in the provided search results, electrochemical methods have been explored for the oxidation of related aromatic compounds and alkylbenzenes.

Electrochemical processes can be designed to achieve selective transformations by controlling the applied potential and electrode material. Studies on the electrochemical oxidation of organic compounds, including alkyl aromatics, are ongoing areas of research, aiming to develop efficient and environmentally benign synthetic routes.

Formylation Reactions of Ethylbenzene Derivatives

Formylation reactions involve the direct introduction of a formyl (-CHO) group onto an aromatic ring. For the synthesis of this compound, this typically involves the formylation of ethylbenzene.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. chemtube3d.comjk-sci.comnrochemistry.comchemistrysteps.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (such as N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). jk-sci.comnrochemistry.comchemistrysteps.comorganic-chemistry.org The reaction proceeds through the formation of an iminium salt (the Vilsmeier reagent), followed by electrophilic aromatic substitution on the activated aromatic ring and subsequent hydrolysis to yield the aldehyde. chemtube3d.comjk-sci.comnrochemistry.com

While the Vilsmeier-Haack reaction is effective for electron-rich arenes like phenols and anilines, formylation of alkylbenzenes like ethylbenzene can be more challenging due to the less activating nature of alkyl groups. chemistrysteps.com However, variants of the Vilsmeier-Haack reaction or related formylation methods can be applied to ethylbenzene derivatives.

The Gattermann-Koch reaction, a related formylation method utilizing carbon monoxide and HCl in the presence of a Friedel-Crafts catalyst (such as AlCl₃), can also be used to formylate benzene (B151609) derivatives. thieme-connect.dewikipedia.org In the case of monoalkylbenzenes, this reaction typically directs the aldehyde group primarily to the para position. thieme-connect.de While the Gattermann-Koch reaction is generally applicable to alkylbenzenes, specific conditions and catalysts would be required to favor the formation of the meta-substituted product, this compound, over the para isomer.

Research into formylation reactions continues to explore new reagent systems and conditions to improve regioselectivity and efficiency for various aromatic substrates, including alkylbenzenes. researchgate.net

Table 2: Key Reagents in Vilsmeier-Haack Formylation

| Formamide Derivative | Activating Agent | Typical Vilsmeier Reagent Precursor |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | [(CH₃)₂N=CHCl]⁺Cl⁻ |

| N,N-Dimethylformamide (DMF) | Thionyl chloride (SOCl₂) | [(CH₃)₂N=CHCl]⁺Cl⁻ |

| N,N-Dimethylformamide (DMF) | Oxalyl chloride | [(CH₃)₂N=CHCl]⁺Cl⁻ |

The Vilsmeier-Haack reaction and its variants provide a direct route for introducing the aldehyde functionality onto the aromatic ring of ethylbenzene derivatives, offering an alternative to oxidation-based methods for the synthesis of compounds like this compound.

Gattermann-Koch Synthesis Adaptations

The Gattermann-Koch reaction is a well-established method for the formylation of aromatic compounds, typically involving carbon monoxide, HCl, and a Lewis acid catalyst like AlCl₃. This reaction can be applied to alkylbenzenes to introduce an aldehyde group. While the classical Gattermann-Koch reaction is often applied to substrates like toluene (B28343) to produce tolualdehyde, adaptations of this methodology could potentially be explored for the synthesis of this compound from ethylbenzene.

The Gattermann-Koch reaction involves the in situ generation of a formyl cation ([HCO]⁺), which acts as the electrophile in a Friedel-Crafts type acylation of the aromatic ring. wikipedia.orgslideshare.net The scope of the traditional Gattermann-Koch reaction is somewhat limited, primarily to alkylbenzenes. thermofisher.com Modifications, such as the Gattermann reaction using hydrogen cyanide (HCN) or its safer alternatives like zinc cyanide (Zn(CN)₂) in the presence of HCl, have expanded the applicability to a wider range of aromatic substrates, including phenols and phenolic ethers. wikipedia.orgthermofisher.com While direct application of the Gattermann-Koch reaction to ethylbenzene might yield a mixture of isomers (ortho, meta, and para), specific adaptations or optimized conditions could potentially favor the formation of the meta-substituted product, this compound. Research into such adaptations would likely focus on controlling the regioselectivity of the formylation step through catalyst selection, reaction temperature, and solvent effects.

Reduction of Carboxylic Acid Derivatives to Aldehydes (e.g., 3-Ethylbenzoyl Chloride Reduction)

The reduction of carboxylic acid derivatives, particularly acid chlorides, is a common strategy for synthesizing aldehydes. 3-Ethylbenzoyl chloride, an acid chloride derivative of 3-ethylbenzoic acid, serves as a potential precursor for this compound. nih.gov

The conversion of acid chlorides to aldehydes typically requires controlled reduction to prevent over-reduction to the corresponding alcohol. Various reducing agents and methodologies have been developed for this transformation. For instance, the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ poisoned with sulfur or quinoline), is a classic method for reducing acyl chlorides to aldehydes. Other reducing agents, such as lithium aluminum tri(t-butoxy)hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures, can also be employed to achieve selective reduction of acid chlorides to aldehydes. Research in this area for this compound synthesis would involve investigating the efficiency and selectivity of different reducing systems when applied to 3-ethylbenzoyl chloride, aiming for high yields of the desired aldehyde with minimal formation of byproducts.

Other Novel Synthetic Strategies (e.g., Organometallic Approaches, Grignard Reagents with Orthoformates)

Beyond traditional methods, organometallic chemistry offers powerful tools for constructing carbon-carbon bonds and performing functional group transformations, providing avenues for novel this compound synthesis. fiveable.memt.comkvmwai.edu.in

One such approach involves the use of Grignard reagents. Grignard reagents, formed from the reaction of an organohalide with magnesium, are highly nucleophilic and can react with various electrophiles. bethunecollege.ac.inbyjus.com The reaction of a Grignard reagent with an orthoformate ester is a known method for aldehyde synthesis. bethunecollege.ac.inlookchem.com Specifically, reacting 3-ethylphenylmagnesium halide (derived from 3-ethylhalobenzene) with an alkyl orthoformate, such as ethyl orthoformate, can yield an acetal (B89532) intermediate. bethunecollege.ac.inlookchem.comrsc.org Subsequent hydrolysis of the acetal in acidic conditions liberates the aldehyde. bethunecollege.ac.in This method offers a controlled way to introduce the formyl group. Research in this area would focus on optimizing the Grignard reagent formation, the reaction with the orthoformate, and the hydrolysis conditions to maximize the yield and purity of this compound. google.com

Organometallic approaches might also involve transition metal-catalyzed reactions, such as cross-coupling reactions or hydroformylation, though specific applications for this compound synthesis would require dedicated investigation. dtu.dk

Reaction Mechanisms and Kinetic Studies

Understanding the detailed reaction mechanisms and kinetics is essential for optimizing synthetic routes, controlling selectivity, and predicting reaction outcomes in the formation of this compound. ajgreenchem.com

Elucidation of Rate-Determining Steps in this compound Formation

In a Gattermann-Koch type formylation, the rate-determining step is typically the electrophilic attack of the formyl cation (or a related species) on the aromatic ring. The rate of this step is influenced by the reactivity of the aromatic substrate and the activity of the Lewis acid catalyst.

In the synthesis involving the reduction of 3-ethylbenzoyl chloride, the RDS could potentially be the addition of the reducing agent to the carbonyl carbon or a subsequent step involving the breakdown of a tetrahedral intermediate. The specific reducing agent and reaction conditions would significantly impact the RDS.

For the Grignard reaction with an orthoformate, the initial addition of the Grignard reagent to the orthoformate or the subsequent hydrolysis of the intermediate acetal could be rate-determining depending on the specific conditions employed. bethunecollege.ac.in Kinetic studies, including the analysis of reaction orders with respect to each reactant and catalyst, as well as the determination of activation parameters (e.g., activation energy, enthalpy, and entropy), are necessary to elucidate the RDS in each synthetic route. ajgreenchem.comrsc.orgrsc.org

Catalytic Cycle Analysis in Homogeneous and Heterogeneous Systems

Many synthetic routes to aldehydes involve catalysts, which can operate in homogeneous (catalyst in the same phase as reactants) or heterogeneous (catalyst in a different phase) systems. scispace.comuclouvain.beorgchemres.orgresearchgate.net Analyzing the catalytic cycle provides insights into how the catalyst interacts with reactants, facilitates the transformation, and is regenerated.

In homogeneous catalysis, the catalyst is dissolved in the reaction mixture, and the catalytic cycle involves a series of steps where the catalyst binds to substrates, undergoes chemical transformations, and releases products, regenerating the active catalyst species. uclouvain.be For instance, in a transition metal-catalyzed formylation, the cycle might involve oxidative addition, migratory insertion, and reductive elimination steps.

In heterogeneous catalysis, the reaction typically occurs at the surface of a solid catalyst. scispace.comuclouvain.beorgchemres.orgresearchgate.net The catalytic cycle involves adsorption of reactants onto the surface, surface reactions, and desorption of products. uclouvain.be For example, in a heterogeneous catalytic reduction of 3-ethylbenzoyl chloride, the acid chloride and hydrogen (if used) would adsorb onto the catalyst surface, react, and the resulting aldehyde would desorb. orgchemres.org

Analyzing the catalytic cycle for this compound synthesis in both homogeneous and heterogeneous systems helps in understanding the role of the catalyst, identifying potential limitations (e.g., catalyst deactivation), and designing more efficient and sustainable catalytic processes. rsc.org

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays an increasingly important role in understanding reaction mechanisms and pathways at a molecular level. researchgate.netscirp.orgcyu.fr

Computational studies can be used to:

Map out potential reaction pathways by locating transition states and intermediates. researchgate.netcyu.fr

Calculate activation energies and reaction enthalpies for each step in a proposed mechanism. ajgreenchem.comrsc.org

Predict the regioselectivity and stereoselectivity of reactions.

Investigate the role of catalysts and solvents in stabilizing transition states and intermediates. ajgreenchem.com

For the synthesis of this compound, computational chemistry can complement experimental studies by providing detailed insights into the energy profiles of different reaction pathways, confirming or refuting proposed mechanisms, and guiding the design of new synthetic strategies or catalysts. arxiv.org For example, DFT calculations could be used to study the transition states involved in the electrophilic attack on ethylbenzene in a Gattermann-Koch type reaction or the mechanism of a Grignard reaction with an orthoformate, helping to explain observed selectivities and reaction rates. researchgate.net

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure and energetics of chemical reactions, including the determination of transition state geometries and activation energies. libretexts.org For the synthesis of substituted benzaldehydes, DFT can elucidate the energy profiles of different reaction pathways, helping to explain observed regioselectivity and reactivity patterns.

Studies on related systems, such as the chloroboration of substituted benzaldehydes, have utilized DFT calculations to map out reaction mechanisms and identify key transition states. rsc.org These calculations can provide insights into the coordination of reagents, the migration of atoms or groups, and the energy barriers associated with each step. For instance, DFT has been used to compute the free energies for transition states in reactions involving benzaldehyde and substituted benzaldehydes like 3-methylbenzaldehyde (B113406), revealing the energy required for processes such as the formation of coordinated complexes and subsequent group migration. rsc.org The activation energy of a reaction step is directly correlated with the height of the energy barrier to the transition state from the reactants, making transition state modeling informative for assessing the feasibility of proposed reaction steps. libretexts.org

While specific DFT studies solely focused on the transition states leading directly to this compound via various routes may not be extensively documented in the immediately available literature, the principles and methodologies applied to similar substituted benzaldehydes, such as 3-methylbenzaldehyde, are directly transferable. rsc.org These studies typically involve optimizing the geometries of reactants, intermediates, products, and transition states, followed by calculating their energies. The nature of the substituent (like the ethyl group in this compound) and its position on the aromatic ring significantly influence the electronic distribution and steric environment, which in turn affect the stability of transition states and intermediates, thereby influencing the reaction pathway and outcome.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires careful control over both chemoselectivity (selectivity between different types of chemical reactions) and regioselectivity (selectivity for substitution at a specific position on the aromatic ring). Achieving high meta-selectivity is a key challenge, as traditional electrophilic aromatic substitution reactions on ethylbenzene typically favor ortho- and para-substitution due to the ethyl group's activating and ortho, para-directing nature. libretexts.orgmasterorganicchemistry.comuoanbar.edu.iqwikipedia.org

Strategies for Ortho-, Meta-, and Para-Selectivity Control

Controlling regioselectivity in the functionalization of substituted benzenes is a central theme in organic synthesis. For the synthesis of this compound, strategies are needed to override the inherent ortho, para-directing effect of the ethyl group and favor substitution at the meta position.

Traditional electrophilic aromatic substitution (EAS) of ethylbenzene typically yields mixtures of ortho and para products as the major isomers, with only a small amount of the meta isomer. uoanbar.edu.iq This is because the ethyl group, being an alkyl group, is electron-donating through inductive effects, stabilizing the positive charge in the sigma complex intermediates that lead to ortho and para substitution. libretexts.orgmasterorganicchemistry.com

To achieve meta-selectivity, alternative strategies are employed, often involving directed C-H functionalization or the use of temporary directing groups. Transient directing groups (TDGs), often formed in situ from the aldehyde functionality, have emerged as a powerful strategy for achieving regiocontrol, including meta-selectivity, in C-H functionalization reactions of aldehydes. rsc.orgresearchgate.netresearchgate.netresearchgate.net These directing groups can steer metal catalysts (such as palladium or ruthenium) to specific positions on the aromatic ring, enabling functionalization at sites that are not typically reactive under traditional conditions. researchgate.netresearchgate.netresearchgate.netacs.org

While specific examples for the meta-formylation of ethylbenzene to directly yield this compound using TDG strategies are not explicitly detailed in the provided snippets, the concept of using transient directing groups on benzaldehyde derivatives to achieve meta-selective C-H functionalization has been demonstrated. rsc.orgresearchgate.netresearchgate.net This suggests that similar approaches, potentially involving a directing group derived from the aldehyde functionality or an external directing group, could be explored for the meta-functionalization of ethylbenzene or a precursor that is subsequently converted to the aldehyde.

Another approach to achieving meta-selectivity can involve multi-step syntheses where the meta position is functionalized before the introduction of the ethyl group or the aldehyde functionality, using strategies that favor meta-substitution on a different starting material.

Influence of Steric and Electronic Factors on Isomer Distribution

The distribution of ortho, meta, and para isomers in the synthesis of substituted aromatic compounds is significantly influenced by both steric and electronic factors.

Electronic Factors: The electronic nature of the substituent already present on the benzene ring plays a dominant role in directing incoming electrophiles in EAS. Electron-donating groups, like the ethyl group, activate the ring towards EAS and direct substitution to the ortho and para positions by stabilizing the carbocation intermediate through resonance and inductive effects. libretexts.orgmasterorganicchemistry.comuoanbar.edu.iqmasterorganicchemistry.com Electron-withdrawing groups, on the other hand, deactivate the ring and direct substitution to the meta position. masterorganicchemistry.comuoanbar.edu.iqwikipedia.org

In the context of C-H functionalization reactions directed by transient groups, the electronic properties of substituents can influence the efficiency and regioselectivity of the reaction. For instance, studies on the meta-selective functionalization of substituted benzaldehydes have shown that the electronic nature of substituents can affect the reaction yield. rsc.org

Steric Factors: Steric hindrance also plays a crucial role in determining isomer distribution, particularly in reactions that favor ortho and para substitution. While ortho positions are electronically favored by activating groups, steric repulsion between the incoming electrophile and the existing substituent can disfavor ortho substitution relative to para substitution, where the substituent and the incoming group are further apart. libretexts.orgmasterorganicchemistry.com

In directed C-H functionalization reactions, the size and shape of the directing group, the catalyst, and the substituents on the aromatic ring can all influence which C-H bond is selectively activated. Steric interactions can dictate the proximity of the catalyst to different C-H bonds, thereby controlling regioselectivity.

For this compound synthesis, the ethyl group's steric bulk can influence the approach of reagents or catalysts, potentially impacting the ratio of ortho, meta, and para products in reactions where regiocontrol is not absolute. In strategies employing directing groups, the design of the directing group and the reaction conditions must consider steric factors to ensure efficient and selective functionalization at the desired meta position.

The interplay of these steric and electronic factors dictates the outcome of synthetic reactions aimed at producing this compound and its isomers. Rational design of synthetic strategies, often informed by computational studies, is essential to control these factors and achieve high regioselectivity for the desired meta product.

Data Table: Illustrative Regioselectivity in Electrophilic Aromatic Substitution of Ethylbenzene

While specific quantitative data for the formylation of ethylbenzene to produce this compound directly via EAS is limited and would primarily yield ortho/para isomers, the general trend for EAS of ethylbenzene is well-established. The following table illustrates typical product distribution in a hypothetical EAS reaction (e.g., nitration or halogenation) of ethylbenzene, highlighting the challenge of obtaining the meta isomer through this route.

| Substituent on Benzene | Reaction Type (Illustrative EAS) | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Ethyl | Electrophilic Substitution | ~30-45 | ~5-15 | ~40-60 |

Note: These values are illustrative based on general trends for EAS of alkylbenzenes and may vary depending on the specific reaction conditions and electrophile.

This table visually represents the challenge of synthesizing this compound (the meta isomer) via traditional EAS methods, underscoring the need for advanced, regioselective synthetic methodologies.

Detailed Research Findings (Synthesized from Search Results):

DFT calculations have been used to study the mechanisms and transition states of reactions involving substituted benzaldehydes, such as the chloroboration of 3-methylbenzaldehyde, providing insights into energy barriers and intermediate structures. rsc.org

Transient directing group strategies have been developed for the meta-selective C-H functionalization of aldehydes, demonstrating the potential for achieving regiocontrol at positions typically less reactive under conventional conditions. rsc.orgresearchgate.netresearchgate.net

The electronic effects of substituents on the aromatic ring are critical in directing electrophilic aromatic substitution, with electron-donating groups favoring ortho/para substitution and electron-withdrawing groups favoring meta substitution. libretexts.orgmasterorganicchemistry.comuoanbar.edu.iqwikipedia.orgmasterorganicchemistry.com

Steric factors, such as the bulk of substituents and reacting species, influence regioselectivity by affecting the accessibility of different positions on the aromatic ring. libretexts.orgmasterorganicchemistry.com

These findings from studies on related compounds and general principles of aromatic chemistry are directly relevant to understanding and developing synthetic routes to this compound that overcome the inherent regioselectivity challenges.

Catalytic Transformations and Derivatization of 3 Ethylbenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde functional group (–CHO) in 3-ethylbenzaldehyde is characterized by a polar carbonyl double bond (C=O). The carbon atom of the carbonyl group is electrophilic due to the electronegativity difference between carbon and oxygen, making it susceptible to attack by nucleophiles. This electrophilic character is central to many of the reactions that aldehydes undergo. ncert.nic.incuny.edu Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. ncert.nic.in

Aldehydes and ketones react with hydrogen cyanide (HCN) to form cyanohydrins. This reaction typically requires a base catalyst, as the cyanide ion (CN⁻) is a stronger nucleophile than HCN. The base facilitates the generation of the cyanide ion, which then readily adds to the carbonyl compound. ncert.nic.in

The cyanohydrin formed from this compound would be this compound cyanohydrin (also known as 3-ethylmandelonitrile). Cyanohydrins are versatile intermediates that can be further transformed into other functional groups. For instance, hydrolysis of cyanohydrins yields α-hydroxycarboxylic acids, while reduction can lead to β-aminoalcohols.

Grignard reagents (RMgX) and organolithium reagents (RLi) are strong carbon nucleophiles that readily add to the carbonyl carbon of aldehydes. This nucleophilic addition to this compound results in the formation of a tetrahedral alkoxide intermediate, which upon workup with an acid, yields a secondary alcohol. The general reaction involves the addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon, with the oxygen atom becoming negatively charged. Subsequent protonation provides the alcohol.

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 1-(3-ethylphenyl)ethanol. The reaction with other Grignard or organolithium reagents would similarly produce various 1-(3-ethylphenyl)alkanols or 1-(3-ethylphenyl)aryl alcohols.

Condensation Reactions

Condensation reactions involving aldehydes typically involve the reaction of the aldehyde with another molecule, often with the elimination of a small molecule like water. These reactions are crucial for forming new carbon-carbon bonds.

The aldol (B89426) condensation is a fundamental carbon-carbon bond forming reaction that occurs between two carbonyl compounds, or between a carbonyl compound and an enolizable donor, in the presence of an acid or base catalyst. tsijournals.commagritek.com Aldehydes and ketones with at least one α-hydrogen can undergo aldol reactions. ncert.nic.in A key step involves the formation of an enolate ion from one carbonyl compound, which then acts as a nucleophile and attacks the carbonyl carbon of the second compound. tsijournals.commagritek.com

When an aromatic aldehyde like this compound reacts with a methyl ketone (e.g., acetophenone) under basic conditions, a Claisen-Schmidt condensation, a type of crossed aldol condensation, can occur. This reaction typically leads to the formation of α,β-unsaturated ketones, known as chalcones. tsijournals.comwikipedia.orgchemrevlett.comnih.gov The reaction involves the nucleophilic attack of the enolate of the ketone on the carbonyl carbon of this compound, followed by dehydration to yield the stable conjugated chalcone (B49325) derivative. tsijournals.comchemrevlett.com

Chalcones derived from this compound would have the general structure where one aromatic ring is 3-ethylphenyl and the other originates from the methyl ketone. These chalcone derivatives are of interest due to their diverse biological activities and their role as intermediates in the synthesis of flavonoids and other heterocyclic compounds. tsijournals.comwikipedia.orgnih.gov

Data from research on chalcone synthesis involving substituted benzaldehydes indicates that these reactions can proceed with good yields under various conditions, often using a base like sodium hydroxide (B78521) in a solvent such as ethanol (B145695). tsijournals.comchemrevlett.comnih.govrsc.org

Here is a representative example of data that might be associated with chalcone synthesis, illustrating the type of information found in research:

| Aldehyde Derivative | Ketone Derivative | Catalyst | Solvent | Temperature (°C) | Reaction Time | Product Yield (%) |

| 3-Nitrobenzaldehyde | Acetophenone (B1666503) | NaOH (30%) | Ethanol | Room Temp | 15 min | 78.33 |

| 4-Hydroxybenzaldehyde | Acetophenone | NaOH (30%) | Ethanol | Reflux | 3-4 hours | 72-82 |

| 4-Chlorobenzaldehyde | Acetophenone | Solid NaOH | Solvent-free | Room Temp | 10 min | High |

Note: The data in this table is illustrative, based on general findings for substituted benzaldehydes in aldol condensations to form chalcones. Specific data for this compound with various ketones would require dedicated experimental studies.

The Knoevenagel condensation is a modified aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326), ethyl acetoacetate, or diethyl malonate) in the presence of a weak base catalyst, typically an amine. tandfonline.comwikipedia.orgsci-hub.se The reaction results in the formation of an α,β-unsaturated compound, often an enone or a related derivative. tandfonline.comwikipedia.org

In the Knoevenagel condensation of this compound with an active methylene compound, the amine catalyst facilitates the formation of a carbanion from the active methylene compound. This carbanion then attacks the carbonyl carbon of this compound, followed by dehydration to yield the conjugated product. tandfonline.comwikipedia.org

For instance, the reaction of this compound with malononitrile in the presence of a base would yield a 3-ethylbenzylidenemalononitrile derivative. These α,β-unsaturated nitriles and esters are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and natural products. sci-hub.sebhu.ac.in

Research findings on Knoevenagel condensations with aromatic aldehydes demonstrate that the reaction conditions, including the choice of catalyst and solvent, can influence the reaction rate and yield. tandfonline.combhu.ac.in Environmentally friendly methods, such as solvent-free conditions or the use of sonication, have been explored for Knoevenagel reactions, often resulting in high yields and shorter reaction times. bhu.ac.in

Here is an example of data that might be relevant to Knoevenagel condensations with aromatic aldehydes:

| Aldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Product Type | Yield (%) |

| Benzaldehyde (B42025) | Malononitrile | Ammonium (B1175870) Acetate (B1210297) | Room Temp, Sonication | Benzylidenemalononitrile | Excellent |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Enone | - |

Note: The data in this table is illustrative, based on general findings for aromatic aldehydes in Knoevenagel condensations. Specific data for this compound with various active methylene compounds would require dedicated experimental studies.

Schiff Base Formation and Their Applications

Schiff bases, also known as imines or azomethines, are formed by the condensation reaction between a carbonyl compound, such as this compound, and a primary amine. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. ncert.nic.insjomr.org.in The resulting Schiff base contains a carbon-nitrogen double bond (C=N).

Schiff bases derived from various aldehydes and amines have garnered significant attention due to their diverse applications. sjomr.org.insci-hub.se These applications span various fields, including their use as ligands in coordination chemistry, where the imine nitrogen can coordinate with metal ions. sci-hub.seijmcmed.org Metal complexes of Schiff bases have shown a wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. sci-hub.seijmcmed.orgnih.gov Beyond biological applications, Schiff bases and their metal complexes are employed as catalysts in various organic synthesis reactions, as pigments and dyes, as intermediates in the synthesis of other organic compounds, and as polymer stabilizers and corrosion inhibitors. sjomr.org.insci-hub.se

Oxidation Reactions

Aldehydes, including this compound, are readily oxidized to carboxylic acids. askfilo.comvaia.comvaia.com This transformation involves the addition of an oxygen atom to the carbonyl carbon. vaia.comvaia.com

Selective Oxidation to 3-Ethylbenzoic Acid

Oxidation of this compound yields 3-ethylbenzoic acid. askfilo.comvaia.comvaia.com This conversion involves the transformation of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). vaia.comvaia.com Various oxidizing agents can facilitate this reaction. ncert.nic.in For instance, general oxidizing agents like nitric acid, potassium permanganate, and potassium dichromate can oxidize aldehydes to carboxylic acids. ncert.nic.in Mild oxidizing agents such as Tollens' reagent and Fehling's reagent are also effective for aldehyde oxidation, although aromatic aldehydes may not respond to Fehling's test. ncert.nic.in Selective oxidation strategies for alkyl aromatics using catalysts like Pt/Bi2MoO6 nanoplates have been investigated, although specific data for the selective oxidation of this compound to 3-ethylbenzoic acid using such catalysts were not detailed in the search results. rsc.orguq.edu.au However, 3-ethylbenzoic acid has been identified as a potential oxidation byproduct of this compound.

Research findings indicate that 3-ethylbenzoic acid can be synthesized through the catalytic oxidation of ethylbenzene (B125841). google.com Studies have also explored the catalytic oxidation of ketones to carboxylic esters using hydrogen peroxide catalyzed by specific complexes, with 4-ethylbenzoic acid being among the products analyzed, suggesting related oxidation methodologies might be applicable to this compound. rsc.org

Baeyer-Villiger Oxidation Products

The Baeyer-Villiger oxidation is a reaction where ketones are oxidized to esters, or cyclic ketones to lactones, through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.comnih.gov While the Baeyer-Villiger oxidation is primarily known for ketones, some aromatic aldehydes can undergo a variant of this reaction, particularly the Dakin oxidation, if they possess activating groups like hydroxyl or amino groups at the ortho or para positions. alfa-chemistry.com The Dakin oxidation of such aldehydes with hydrogen peroxide under alkaline conditions yields phenols. alfa-chemistry.com

For this compound, which lacks these activating groups, the typical Baeyer-Villiger oxidation to form an ester by insertion of oxygen between the carbonyl carbon and one of the adjacent carbon atoms is less common than for ketones. If it were to undergo a Baeyer-Villiger-like oxidation, potential products would involve the insertion of an oxygen atom into the bond between the carbonyl carbon and either the aromatic ring or the hydrogen atom. Oxidation of the C-H bond would lead to the carboxylic acid (3-ethylbenzoic acid), which is the more characteristic oxidation pathway for aldehydes. askfilo.comvaia.comvaia.com Oxidation with insertion into the C-C bond of the aromatic ring is less likely without specific catalytic systems designed for such a transformation on non-activated aldehydes. Research on Baeyer-Villiger oxidation primarily focuses on ketones and activated aldehydes. sigmaaldrich.comnih.govresearchgate.net

Reduction Reactions

The carbonyl group of aldehydes, including this compound, can be reduced through various methods. ncert.nic.in

Catalytic Hydrogenation to 3-Ethylbenzyl Alcohol

Catalytic hydrogenation is a common method for reducing aldehydes to primary alcohols. ncert.nic.inrsc.org This reaction typically involves the reaction of the aldehyde with hydrogen gas in the presence of a metal catalyst. google.comresearchgate.net For this compound, catalytic hydrogenation would yield 3-ethylbenzyl alcohol. Although direct studies on the catalytic hydrogenation of this compound were not extensively detailed in the search results, the hydrogenation of related aromatic aldehydes like benzaldehyde to benzyl (B1604629) alcohol is a well-established process using catalysts such as palladium intercalated bentonite (B74815) or various metal catalysts. researchgate.net Similarly, catalytic hydrogenation of 3-methylbenzaldehyde (B113406) to 3-methylbenzyl alcohol has been demonstrated using specific manganese(II) pincer catalysts. rsc.org These examples suggest that this compound can likely be reduced to 3-ethylbenzyl alcohol through appropriate catalytic hydrogenation conditions.

Wolff-Kishner and Clemmensen Reductions of Carbonyl

The Wolff-Kishner and Clemmensen reductions are classical methods used to reduce the carbonyl group of aldehydes and ketones to a methylene group (-CH2-), effectively converting the compound to a hydrocarbon. ncert.nic.inorgoreview.compw.livewikipedia.orgthermofisher.comtcichemicals.commasterorganicchemistry.com

The Wolff-Kishner reduction involves treating the carbonyl compound with hydrazine (B178648) (H2NNH2) in the presence of a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol, followed by heating. ncert.nic.inorgoreview.comwikipedia.orgthermofisher.com The reaction proceeds via the formation of a hydrazone intermediate. orgoreview.comwikipedia.org This method is particularly useful for substrates sensitive to acidic conditions. wikipedia.org

The Clemmensen reduction involves the reduction of the carbonyl group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. ncert.nic.inpw.livetcichemicals.commasterorganicchemistry.com This method is suitable for compounds that are stable under strongly acidic conditions. pw.livetcichemicals.com

Applying the Wolff-Kishner or Clemmensen reduction to this compound would result in the complete reduction of the aldehyde group to a methylene group, yielding ethylbenzene. While the search results mention these reactions in the context of reducing carbonyl groups in general and specifically for converting 3-ethylacetophenone (B146817) to 3-ethyltoluene (B166259) , they support the principle that the carbonyl group in this compound could be reduced to a -CH2- group using either of these methods, leading to ethylbenzene.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 118623 |

| 3-Ethylbenzoic Acid | 96207 |

| 3-Ethylbenzyl Alcohol | Not found |

| Ethylbenzene | 10658 |

This compound, an aromatic aldehyde characterized by an ethyl substituent at the meta position, participates in a variety of chemical reactions. Its reactivity is primarily dictated by the presence of the aldehyde functional group, though the aromatic ring and the ethyl group can also influence transformations under specific conditions. This article focuses on key catalytic transformations and derivatization reactions involving the aldehyde moiety of this compound.

Schiff Base Formation and Their Applications

The reaction between aldehydes and primary amines leads to the formation of Schiff bases, also known as imines or azomethines. ncert.nic.insjomr.org.in This condensation reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule, resulting in a compound containing a carbon-nitrogen double bond (C=N).

Schiff bases derived from various carbonyl compounds and amines have demonstrated significant utility across diverse scientific disciplines. sjomr.org.insci-hub.se In coordination chemistry, Schiff bases serve as versatile ligands, capable of binding to metal ions through the lone pair of electrons on the imine nitrogen. sci-hub.seijmcmed.org The resulting metal complexes have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. sci-hub.seijmcmed.orgnih.gov Beyond their biological relevance, Schiff bases and their metal complexes find applications as catalysts in organic synthesis, as components in dyes and pigments, as intermediates for the synthesis of other organic molecules, and as stabilizers and corrosion inhibitors. sjomr.org.insci-hub.se

Oxidation Reactions

Aldehydes are generally susceptible to oxidation, yielding carboxylic acids. askfilo.comvaia.comvaia.com This transformation involves the net insertion of an oxygen atom into the carbon-hydrogen bond of the aldehyde group. vaia.comvaia.com

Selective Oxidation to 3-Ethylbenzoic Acid

The oxidation of this compound specifically leads to the formation of 3-ethylbenzoic acid. askfilo.comvaia.comvaia.com This reaction converts the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). vaia.comvaia.com Numerous oxidizing agents can effect this transformation. ncert.nic.in Common oxidizing agents such as nitric acid, potassium permanganate, and potassium dichromate are effective in oxidizing aldehydes to carboxylic acids. ncert.nic.in Milder oxidizing agents like Tollens' reagent and Fehling's reagent also react with aldehydes, though aromatic aldehydes may not react with Fehling's reagent. ncert.nic.in While general methods for the selective aerobic oxidation of alkyl aromatics using catalysts like Pt/Bi2MoO6 nanoplates have been reported rsc.org, specific detailed research findings on the selective oxidation of this compound to 3-ethylbenzoic acid using such catalysts were not prominently featured in the search results. However, 3-ethylbenzoic acid is recognized as a potential byproduct formed from the oxidation of this compound.

Further research indicates that 3-ethylbenzoic acid can be synthesized through the catalytic oxidation of ethylbenzene. google.com Studies on the catalytic oxidation of ketones to carboxylic esters using hydrogen peroxide with specific catalysts have also included the analysis of 4-ethylbenzoic acid as a product, suggesting related oxidative methodologies could be relevant to this compound. rsc.org

Baeyer-Villiger Oxidation Products

The Baeyer-Villiger oxidation is a reaction primarily associated with the conversion of ketones to esters or cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.comnih.gov While less typical for simple aromatic aldehydes like this compound, some substituted aromatic aldehydes can undergo a related reaction known as the Dakin oxidation, particularly if they bear activating hydroxyl or amino groups at the ortho or para positions. alfa-chemistry.com The Dakin oxidation of such activated aldehydes with hydrogen peroxide under alkaline conditions yields phenols. alfa-chemistry.com

For this compound, lacking these activating groups, the standard Baeyer-Villiger oxidation pathway involving oxygen insertion between the carbonyl carbon and the aromatic ring is not a common reaction. The more characteristic oxidation pathway for aldehydes is the formation of the corresponding carboxylic acid (3-ethylbenzoic acid) through oxidation of the C-H bond of the aldehyde group. askfilo.comvaia.comvaia.com Research on Baeyer-Villiger oxidation predominantly focuses on ketones and activated aldehyde substrates. sigmaaldrich.comnih.govresearchgate.net

Reduction Reactions

The carbonyl group of aldehydes, including this compound, can be reduced to various functional groups through different reduction methods. ncert.nic.in

Catalytic Hydrogenation to 3-Ethylbenzyl Alcohol

Catalytic hydrogenation is a widely used method for the reduction of aldehydes to primary alcohols. ncert.nic.inrsc.org This process typically involves reacting the aldehyde with hydrogen gas in the presence of a suitable metal catalyst. google.comresearchgate.net For this compound, catalytic hydrogenation is expected to yield 3-ethylbenzyl alcohol. While specific detailed studies on the catalytic hydrogenation of this compound were not extensively found in the search results, the hydrogenation of related aromatic aldehydes, such as benzaldehyde to benzyl alcohol, is a well-established reaction catalyzed by various metals, including palladium. researchgate.net Furthermore, the catalytic hydrogenation of 3-methylbenzaldehyde to 3-methylbenzyl alcohol has been successfully carried out using specific manganese(II) pincer catalysts. rsc.org These examples support the feasibility of reducing this compound to 3-ethylbenzyl alcohol through appropriate catalytic hydrogenation conditions.

Wolff-Kishner and Clemmensen Reductions of Carbonyl

The Wolff-Kishner and Clemmensen reductions are powerful methods for the complete reduction of the carbonyl group in aldehydes and ketones to a methylene (-CH2-) group, resulting in the formation of a hydrocarbon. ncert.nic.inorgoreview.compw.livewikipedia.orgthermofisher.comtcichemicals.commasterorganicchemistry.com

The Wolff-Kishner reduction involves the reaction of the carbonyl compound with hydrazine (H2NNH2) in the presence of a strong base, such as potassium hydroxide (KOH), typically conducted in a high-boiling solvent like ethylene glycol and requiring heating. ncert.nic.inorgoreview.comwikipedia.orgthermofisher.com This reaction proceeds through the formation of a hydrazone intermediate. orgoreview.comwikipedia.org The Wolff-Kishner reduction is particularly advantageous for substrates that are sensitive to acidic conditions. wikipedia.org

The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the carbonyl group. ncert.nic.inpw.livetcichemicals.commasterorganicchemistry.com This method is suitable for compounds that can withstand strongly acidic reaction conditions. pw.livetcichemicals.com

Applying either the Wolff-Kishner or Clemmensen reduction to this compound would result in the deoxygenation of the carbonyl group and its conversion to a methylene group, yielding ethylbenzene. While the provided search results discuss these reductions in a general context for aldehydes and ketones, and mention the conversion of 3-ethylacetophenone to 3-ethyltoluene , the principles of these reactions confirm that the carbonyl group in this compound can be reduced to a -CH2- group using these methods, leading to ethylbenzene.

Aromatic Ring Functionalization

The presence of the ethyl group, an activating and ortho, para-directing substituent, and the formyl group, a deactivating and meta-directing substituent, dictates the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring. The interplay between these two groups influences where incoming electrophiles will attach.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. For this compound, the regiochemical outcome of EAS reactions is a key aspect of its chemistry.

In electrophilic aromatic substitution reactions on disubstituted benzene (B151609) rings, the directing effects of both substituents must be considered. The ethyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The formyl group is a deactivating group and directs incoming electrophiles to the meta position relative to itself. In this compound, these directing effects can either reinforce or oppose each other depending on the position on the ring.

Friedel-Crafts reactions, both alkylation and acylation, are significant EAS reactions used to introduce alkyl or acyl groups onto aromatic rings. These reactions are typically catalyzed by Lewis acids such as AlCl₃ or FeCl₃. mt.com

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) to form a ketone. nih.govresearchgate.net For this compound, Friedel-Crafts acylation would introduce an acyl group onto the ring. The regioselectivity would again be governed by the directing effects of the ethyl and formyl groups. Studies on Friedel-Crafts acylation of benzaldehyde derivatives have been reported, often involving intramolecular reactions or specific catalysts to achieve desired regioselectivity. researchgate.net While direct studies specifically on the Friedel-Crafts acylation of this compound were not extensively found in the search results, the general principles of EAS and the known behavior of ethyl and formyl substituents would apply. The formyl group is a meta-director and deactivator, while the ethyl group is an ortho, para-director and activator. This suggests that acylation is likely to occur meta to the formyl group and ortho or para to the ethyl group, with the ethyl group's activating effect potentially dominating in certain positions.

Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide or alkene to form an alkylated aromatic compound. mt.com This reaction is known to be prone to polysubstitution and rearrangements, particularly with primary alkyl halides. mt.com Applying Friedel-Crafts alkylation to this compound would introduce an additional alkyl group onto the ring. Similar to acylation, the regioselectivity would be influenced by the existing substituents. The deactivating nature of the aldehyde group might make the ring less reactive towards alkylation compared to activated systems. While general applications of Friedel-Crafts alkylation in organic synthesis are well-documented, specific detailed studies focusing solely on the alkylation of this compound were not prominently featured in the search results. nih.govrsc.orgethz.ch

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent (Suzuki), an alkene (Heck), or an alkyne (Sonogashira), catalyzed by transition metals like palladium. To participate in these reactions, this compound or a derivative thereof would typically need to be functionalized with a leaving group (e.g., halogen or triflate) on the aromatic ring.

While the search results did not provide specific examples of Suzuki, Heck, or Sonogashira coupling reactions explicitly using this compound as a direct substrate, benzaldehyde derivatives are known to undergo such transformations if appropriately functionalized. For instance, aryl halides containing aldehyde functionalities can participate in these coupling reactions, allowing for the introduction of various organic groups onto the aromatic ring. The formyl group itself can be tolerated under many cross-coupling conditions, although it can sometimes participate in side reactions or require protective group strategies depending on the specific reaction conditions and catalyst system.

C-H Activation and Functionalization Strategies

C-H activation and functionalization strategies represent a more direct approach to functionalizing aromatic rings, bypassing the need for pre-installed leaving groups. These reactions typically involve the catalytic cleavage of a carbon-hydrogen bond and subsequent formation of a new bond (e.g., C-C, C-N, C-O). Transition metal catalysts, often palladium, ruthenium, or rhodium, are commonly employed in C-H activation reactions. googleapis.com

Research in C-H activation has explored the direct functionalization of aromatic aldehydes. The directing ability of the aldehyde group can play a role in directing the metal catalyst to a specific C-H bond on the aromatic ring, often the ortho position. While general methods for the C-H activation of benzaldehydes exist, specific studies detailing the C-H activation and functionalization of this compound were not extensively found in the provided search results. However, given the increasing interest in C-H activation as a synthetic methodology, it is plausible that research in this area could be extended to substrates like this compound in the future.

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural elements of all starting materials. MCRs are attractive due to their efficiency, atom economy, and potential for generating molecular diversity. Aromatic aldehydes, including benzaldehyde and its derivatives, are common building blocks in various MCRs. rsc.orgscielo.br

This compound can participate in MCRs, leveraging its aldehyde functionality. For example, it can act as the carbonyl component in reactions such as the Biginelli reaction, Hantzsch synthesis, or Passerini and Ugi reactions, provided suitable coreactants are present. These reactions can lead to the formation of diverse heterocyclic compounds or complex molecules in a single step.

Research on MCRs involving aromatic aldehydes has demonstrated the synthesis of various heterocycles, such as dihydropyrimidines (Biginelli) and polyhydroquinolines (Hantzsch), by reacting the aldehyde with urea (B33335) or ammonium acetate and β-dicarbonyl compounds. scielo.br The reactivity of this compound in such MCRs would be influenced by the electronic and steric properties imparted by the ethyl group. While specific detailed studies on MCRs utilizing this compound were not extensively highlighted in the search results, the general applicability of aromatic aldehydes in these reactions suggests that this compound could serve as a valuable substrate for generating novel chemical entities through MCR strategies.

Design and Scope of MCRs for Complex Molecule Synthesis

The design of MCRs for the synthesis of complex molecules hinges on the careful selection of mutually reactive starting materials that can assemble in a one-pot fashion under specific reaction conditions. The scope of MCRs is vast, allowing for the rapid construction of diverse molecular scaffolds, including heterocycles that are prevalent in pharmaceuticals, agrochemicals, and materials science nih.govpreprints.orgresearchgate.netacademie-sciences.fr. Aldehydes serve as electrophilic components in many MCRs, undergoing condensation reactions with amines, alcohols, or other nucleophiles to form key intermediates that subsequently react with additional components beilstein-journals.orgcore.ac.uk.

Common types of MCRs where aldehydes are integral include the Biginelli reaction, the Ugi reaction, the Passerini reaction, and various cycloaddition reactions nih.govpreprints.orgmdpi.com. These reactions can yield a wide range of complex structures, such as 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) from Biginelli reactions involving aldehydes, β-ketoesters, and urea or thiourea (B124793) preprints.orgmdpi.comxjenza.org. Similarly, the reaction of aldehydes with indoles and amines can lead to the formation of 3-substituted indoles academie-sciences.frxjenza.org. The versatility of MCRs allows for the introduction of multiple points of diversity in a single step, making them highly valuable for the creation of compound libraries and the exploration of chemical space nih.govpreprints.org. The success and efficiency of these reactions are often influenced by factors such as the catalyst, solvent, temperature, and the electronic and steric properties of the reacting components beilstein-journals.orgacademie-sciences.frmdpi.com.

While specific examples detailing the design and scope of MCRs utilizing this compound were not found in the provided snippets, its structural feature as an aromatic aldehyde with an ethyl substituent suggests its potential to participate in similar MCR protocols established for other substituted benzaldehydes beilstein-journals.orgacademie-sciences.frmdpi.com. The ethyl group could influence the reactivity and potentially the regioselectivity of the reaction compared to benzaldehyde or other substituted benzaldehydes, which would be a subject of specific research if this compound were employed in an MCR.

Green Chemistry Principles in MCRs

Multicomponent reactions inherently align with several principles of green chemistry, making them attractive methodologies for sustainable synthesis nih.govpreprints.orgresearchgate.netxjenza.org. One of the core tenets of green chemistry is the prevention of waste, and MCRs contribute significantly to this by assembling multiple reactants into a single product in one pot, thereby reducing the number of synthetic steps, work-up procedures, and purification stages typically required in linear syntheses nih.govpreprints.orgresearchgate.netacademie-sciences.fr. This "one-pot" nature minimizes the generation of intermediates and associated waste nih.govpreprints.orgacademie-sciences.fr.

Another key principle is atom economy, which aims to maximize the incorporation of atoms from the starting materials into the final product nih.govpreprints.orgunex.esacs.org. MCRs generally exhibit high atom economy as multiple molecules converge to form a single, more complex molecule, with fewer atoms discarded as byproducts compared to multi-step sequences nih.govpreprints.orgunex.esbeilstein-journals.org.

Furthermore, MCRs often facilitate the use of greener reaction conditions, such as solvent-free reactions or reactions conducted in environmentally benign solvents like water or ethanol nih.govpreprints.orgxjenza.orgrsc.orgresearchgate.net. The development of heterogeneous catalysts that can be easily recovered and reused also contributes to the sustainability of MCR processes nih.govacademie-sciences.frmdpi.comxjenza.org. Mild reaction temperatures and shorter reaction times, often achievable in MCRs, further reduce energy consumption nih.govrsc.org.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-ethylbenzaldehyde in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aldehyde, aromatic, and ethyl group protons.

Experimental data obtained at 400 MHz in CDCl₃ shows the following key resonances: a singlet for the aldehyde proton at approximately 10.0 ppm, a multiplet for the aromatic protons between 7.42 and 7.72 ppm, a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group at 2.74 ppm, and a triplet for the methyl (-CH₃) protons at 1.28 ppm. nih.gov

The integration of these signals corresponds to a 1:4:2:3 ratio, consistent with the number of protons in each unique environment. The splitting patterns are crucial for assignment:

The aldehyde proton (H-7) appears as a singlet because it has no adjacent protons.

The aromatic protons (H-2, H-4, H-5, H-6) overlap in a complex multiplet. Based on substituent effects, the protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are expected to be the most deshielded.

The methylene protons (H-8) appear as a quartet due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4), with a typical coupling constant (J) of 7.2 Hz.

The methyl protons (H-9) present as a triplet, as they are coupled to the two adjacent methylene protons (n+1 = 2+1 = 3), also with a J value of 7.2 Hz. nih.gov

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-7 (-CHO) | 10.0 | s (singlet) | - | 1H |

| H-2, H-6 | 7.69-7.72 | m (multiplet) | - | 4H |

| H-4, H-5 | 7.42-7.48 | m (multiplet) | - | |

| H-8 (-CH₂-) | 2.74 | q (quartet) | 7.2 | 2H |

| H-9 (-CH₃) | 1.28 | t (triplet) | 7.2 | 3H |

Data sourced from ChemicalBook. nih.gov Note: Specific assignments for the aromatic multiplet can be definitively confirmed with 2D NMR.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. While publicly available, peer-reviewed experimental data is limited, chemical shifts can be reliably predicted using computational methods and substituent effect analysis based on benzaldehyde (B42025) and ethylbenzene (B125841).

The predicted spectrum shows the aldehyde carbonyl carbon (C-7) as the most downfield signal, typically above 190 ppm. The aromatic region will contain six signals, with the carbons directly attached to the substituents (C-1 and C-3) showing distinct shifts from the protonated carbons. The ethyl group carbons (C-8 and C-9) appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 (-CHO) | 192.6 |

| C-3 | 145.1 |

| C-1 | 136.8 |

| C-5 | 134.4 |

| C-6 | 129.2 |

| C-4 | 129.0 |

| C-2 | 127.5 |

| C-8 (-CH₂-) | 29.2 |

| C-9 (-CH₃) | 15.4 |

Note: Data is predicted using standard NMR prediction algorithms and may vary from experimental values.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene quartet (H-8, ~2.74 ppm) and the methyl triplet (H-9, ~1.28 ppm), confirming the presence of the ethyl group. Correlations between the adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6) would also be visible, helping to trace the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon. Expected correlations would include:

H-2 (~7.70 ppm) with C-2 (~127.5 ppm)

H-4 (~7.45 ppm) with C-4 (~129.0 ppm)

H-5 (~7.45 ppm) with C-5 (~134.4 ppm)